molecular formula C17H26N2O3 B1205453 Roxatidine CAS No. 78273-80-0

Roxatidine

Cat. No. B1205453
Key on ui cas rn: 78273-80-0
M. Wt: 306.4 g/mol
InChI Key: BCCREUFCSIMJFS-UHFFFAOYSA-N
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Patent
US04293557

Procedure details

1.59 g of 3-[3-(1-piperidinylmethyl)phenoxy]propylamine and 536 mg of hydroxyacetic acid were heated at 200° C. for 2 hours. The reaction mixture was cooled, and water was added. The mixture was alkalized with aqueous ammonia, and extracted with chloroform. The extract was dried over anhydrous sodium sulfate, and the solvent was distilled off to afford 1.86 g of N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]hydroxyacetamide.
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
536 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][C:8]2[CH:9]=[C:10]([CH:16]=[CH:17][CH:18]=2)[O:11][CH2:12][CH2:13][CH2:14][NH2:15])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH:19][CH2:20][C:21](O)=[O:22].N>O>[N:1]1([CH2:7][C:8]2[CH:9]=[C:10]([CH:16]=[CH:17][CH:18]=2)[O:11][CH2:12][CH2:13][CH2:14][NH:15][C:20](=[O:19])[CH2:21][OH:22])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.59 g
Type
reactant
Smiles
N1(CCCCC1)CC=1C=C(OCCCN)C=CC1
Name
Quantity
536 mg
Type
reactant
Smiles
OCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CC=1C=C(OCCCNC(CO)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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